Clindamycin B 2-Phosphate Ammonium Salt
Overview
Description
Clindamycin B 2-Phosphate Ammonium Salt is the principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations . It is a semi-synthetic lincosamide antibiotic used in the treatment of a variety of serious infections due to susceptible microorganisms . It has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli .
Molecular Structure Analysis
The molecular formula of this compound is C17H32ClN2O8PS with a molecular weight of 490.94 . The molecule contains a total of 63 bond(s). There are 31 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic) .Physical and Chemical Properties Analysis
The density of this compound is 1.44±0.1 g/cm3 . It is slightly soluble in methanol and water . The pKa value is 1.83±0.10 . It is a white to off-white solid .Scientific Research Applications
Prodrug Conversion and Water Solubility
Clindamycin B 2-phosphate, a prodrug of clindamycin, undergoes rapid conversion in vivo to clindamycin by phosphatase ester hydrolysis. This prodrug feature, unlike clindamycin, offers high water solubility and mitigates pain upon injection (Morozowich & Karnes, 2007).
Oxidation in Chemical Analysis
Clindamycin phosphate has been studied in oxidation reactions using cerium(IV) in perchloric acid medium. This research provides insights into the chemical behavior of clindamycin phosphate under specific conditions, useful in pharmaceutical analysis and formulation (Badi & Tuwar, 2017).
Crystallization Process Study
The crystallization process of clindamycin phosphate has been explored to address challenges in purifying and obtaining high-quality crystalline material for clinical applications. This research is pivotal for improving the production and quality of clindamycin phosphate (Zhan Mei-jing, 2008).
Structural Analysis via NMR Spectroscopy
NMR spectroscopy has been used for the structural elucidation of clindamycin phosphate. This method provides detailed information about the molecular structure, critical for understanding the drug's mechanism of action and for developing new pharmaceutical formulations (Zhao Yu-fen, 2008).
Transfersomal Nanoparticles for Enhanced Delivery
Research on transfersomal nanoparticles encapsulating clindamycin phosphate highlights the potential for enhanced transdermal drug delivery. This novel approach could improve the efficacy and tolerability of clindamycin phosphate in topical applications (Abdellatif & Tawfeek, 2016).
Solvates and Polymorphs Study
Studies on solvates and polymorphs of clindamycin phosphate focus on their structural and thermal stability, as well as moisture stability. This research is crucial for ensuring the stability and effectiveness of the drug during storage and use (Gong et al., 2017).
Mechanism of Action
Target of Action
Clindamycin B 2-Phosphate Ammonium Salt, also known as DTXSID80747365, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . The interaction results in the cessation of bacterial growth, leading to the death of susceptible bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, Clindamycin prevents the bacteria from producing essential proteins, leading to their death .
Pharmacokinetics
The pharmacokinetics of Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME) . Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the active drug, Clindamycin, by phosphatase ester hydrolysis . This conversion allows for high bioavailability
Result of Action
The result of Clindamycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, Clindamycin causes the death of susceptible bacteria, effectively treating the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Clindamycin. For instance, the stability of different solid-state forms of Clindamycin can be affected by factors such as temperature and humidity . Moreover, the transformation between different solid-state forms can be induced by environmental factors
Safety and Hazards
When handling Clindamycin B 2-Phosphate Ammonium Salt, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
Clindamycin B 2-Phosphate Ammonium Salt is known to interact with a variety of enzymes and proteins. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction impedes both the assembly of the ribosome and the translation process .
Cellular Effects
This compound has a variety of effects on cells. It is used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It also appears to carry some activity against protozoans, and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis .
Temporal Effects in Laboratory Settings
The electrochemical behavior of this compound has been thoroughly investigated . The chemical and electrical parameters affecting the adsorption stripping voltammetry measurements have been optimized . The responses are linear over a concentration range, indicating the stability of the compound .
Dosage Effects in Animal Models
This compound is used to treat a range of bacterial infections in dogs and cats . It is often used to treat wounds, pyoderma, abscesses, bone and dental infections, and toxoplasmosis . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4 to form clindamycin sulfoxide and a minor metabolite, N-desmethyl clindamycin . Along with CYP3A4 as a major enzyme, CYP3A5 is also involved in the metabolism of clindamycin .
Transport and Distribution
This compound is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm . One of the identified protein targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9-,10+,11-,12-,13+,14-,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDPKVMVWZIIW-UOEFBAOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClN2O8PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747365 | |
Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54887-31-9 | |
Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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